molecular formula C10H7BrFN3 B1377059 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine CAS No. 625848-12-6

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine

Cat. No. B1377059
Key on ui cas rn: 625848-12-6
M. Wt: 268.08 g/mol
InChI Key: OOGQMJLIYCGHLQ-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

The title compound was synthesized in analogy to the procedure described for the preparation of Example 19a using 2-amino-3,5-dibromopyrazine, and 4-fluorophenylboronic acid (commercially available) as starting materials to give the title compound as a white solid, MS (ISP) 268.1, 270.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[Br:9][C:5]1[N:6]=[C:7]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[C:2]([NH2:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized in analogy to the procedure
CUSTOM
Type
CUSTOM
Details
described for the preparation of Example 19a

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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